5-(4-(Benzyloxy)-3-bromophenyl)oxazole
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Description
The compound “5-(4-(Benzyloxy)-3-bromophenyl)oxazole” belongs to the class of oxazoles, which are heterocyclic aromatic organic compounds . Oxazoles are characterized by a five-membered ring structure containing one oxygen atom and one nitrogen atom . They are known to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of oxazoles often involves the cyclodehydration of 2-acylaminoketones, a process known as the Robinson–Gabriel synthesis . Another common method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins and aldehydes . The synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones from the appropriate substituted aldehydes via an Erlenmeyer–Plochl reaction has also been reported .Molecular Structure Analysis
Oxazoles are planar and aromatic compounds . The aromaticity of oxazoles is due to the 6 π electrons forming a conjugated system . The presence of IR absorption band at 3214 cm −1 in the spectral data of synthesized derivatives corresponds to the group Ar–OH .Chemical Reactions Analysis
Oxazoles can undergo various chemical reactions. Electrophilic aromatic substitution usually occurs at position 5 of the oxazole ring . Nucleophilic aromatic substitution takes place with leaving groups at C2 . Oxazoles can also undergo ring-opening reactions under certain conditions .Physical and Chemical Properties Analysis
Oxazole is a colorless liquid under normal conditions with a characteristic smell . The ring structure of Oxazole is planar and aromatic . The chemical formula for Oxazole is C3H3N1O1 .Future Directions
Mechanism of Action
Target of Action
Oxadiazole derivatives, a class to which this compound belongs, have been reported to target the epidermal growth factor receptor tyrosine kinase (egfr-tk) . EGFR-TK is a key player in several cellular processes such as migration, angiogenesis, differentiation, and proliferation .
Mode of Action
Oxadiazole derivatives have been shown to inhibit egfr-tk . They bind to the extracellular domain of EGFR, causing dimerization, autophosphorylation, and activation of the cytoplasmic tyrosine kinase domains . This interaction disrupts the normal functioning of EGFR-TK, thereby inhibiting the proliferation of cancer cells .
Biochemical Pathways
The inhibition of egfr-tk by oxadiazole derivatives can affect several downstream signaling pathways involved in cell proliferation, survival, and differentiation .
Pharmacokinetics
Oxazolidinones, a related class of compounds, exhibit favorable pharmacokinetic profiles with excellent bioavailability and good tissue and organ penetration .
Result of Action
Oxadiazole derivatives have been shown to exhibit potent anticancer activity against various human cancer cell lines . They induce mitochondrial apoptotic pathways and increase the accumulation of reactive oxygen species (ROS), leading to cell death .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity and stability of similar compounds .
Properties
IUPAC Name |
5-(3-bromo-4-phenylmethoxyphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c17-14-8-13(16-9-18-11-20-16)6-7-15(14)19-10-12-4-2-1-3-5-12/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIBTAMFSHHOIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=CN=CO3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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